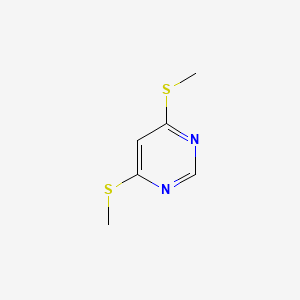

4,6-Bis(methylthio)pyrimidine

Overview

Description

4,6-Bis(methylthio)pyrimidine is a pyrimidine derivative substituted with methylthio (-SCH₃) groups at the 4 and 6 positions of the heterocyclic ring. This compound is notable for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials science applications. Its structure enables diverse reactivity, including nucleophilic substitutions and participation in cyclization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(methylthio)pyrimidine typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 4,6-dichloropyrimidine, which undergoes substitution reactions with sodium methylthiolate to introduce the methylthio groups at the 4 and 6 positions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems helps in controlling the reaction parameters, thereby improving yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio groups exhibit moderate leaving-group ability, enabling substitution under specific conditions. Key examples include:

Hydroxylation :

Reaction with sodium hydroxide in aqueous ethanol replaces methylthio groups with hydroxyl groups. For instance, treatment with 2M NaOH at 80°C yields 4,6-dihydroxypyrimidine, though prolonged heating may lead to ring degradation .

Amination :

Methylthio groups at positions 4 and 6 undergo substitution with amines. In a study using methylhydrazine, 4,6-bis(methylthio)pyrimidine analogs reacted to form 4,6-di(1-methylhydrazino) derivatives, particularly when electron-withdrawing groups (e.g., nitro) are present at position 5 .

Halogenation :

BF₃·SMe₂ facilitates thiomethylation of chloropyrimidines . Conversely, halogenation of methylthio groups may occur under radical or electrophilic conditions, though direct examples remain underexplored.

Oxidation Reactions

Methylthio groups are susceptible to oxidation, forming sulfoxides or sulfones:

| Oxidizing Agent | Product | Conditions | Outcome |

|---|---|---|---|

| Hydrogen peroxide | Sulfoxide | 25°C, 12h | Mono- or di-sulfoxide formation |

| m-Chloroperbenzoic acid | Sulfone | 0°C to RT, 4h | Complete oxidation to sulfones |

These oxidized derivatives show altered electronic properties, enhancing their utility in drug design.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at position 5, which is activated by the electron-donating methylthio groups:

Nitration :

Nitration with fuming HNO₃ in H₂SO₄ introduces a nitro group at position 5. Subsequent reduction with Sn/HCl converts the nitro group to an amine, yielding 5-amino-4,6-bis(methylthio)pyrimidine .

Sulfonation :

Reaction with chlorosulfonic acid produces sulfonated derivatives, though yields are highly dependent on reaction time and temperature .

Coordination Chemistry

The nitrogen atoms in the pyrimidine ring coordinate with transition metals, forming complexes. For example:

-

Palladium(II) complexes : Synthesized using PdCl₂ in methanol, these complexes exhibit catalytic activity in cross-coupling reactions.

-

Copper(I) complexes : Form stable adducts with applications in materials science.

Condensation and Cyclization Reactions

The compound participates in condensations to form fused heterocycles:

-

Pyrazolo[3,4-d]pyrimidines : Reaction with hydrazines and carbonyl compounds yields bicyclic structures via cyclocondensation .

-

Thienopyrimidines : Treatment with α-mercaptoketones under acidic conditions generates sulfur-fused rings.

Reductive Transformations

Lithium aluminum hydride (LiAlH₄) reduces the pyrimidine ring to a dihydropyrimidine derivative, though over-reduction to tetrahydropyrimidines is possible under prolonged exposure .

Scientific Research Applications

Synthesis and Chemical Properties

4,6-Bis(methylthio)pyrimidine can be synthesized through various methods, often involving the substitution reactions of pyrimidine derivatives. The methylthio group enhances the reactivity of the pyrimidine ring, allowing for further modifications that can lead to biologically active derivatives. For instance, studies have demonstrated the successful synthesis of various substituted pyrimidines using reagents like boron trifluoride and sulfur-containing compounds, which facilitate di- and mono-substitution reactions on the pyrimidine ring .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vivo studies using xenograft models have shown that this compound can inhibit tumor growth effectively. For example, experiments demonstrated a marked reduction in tumor size when treated with this compound compared to control groups.

Anti-inflammatory Properties

In vitro studies have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes these findings:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This reduction indicates a promising profile for treating inflammatory diseases.

Cancer Treatment

The compound has been explored as a potential treatment for various cancers due to its ability to target specific pathways involved in tumor growth and proliferation. Its mechanism of action appears to involve the inhibition of key signaling pathways that cancer cells rely on for survival and growth .

Neurological Disorders

Recent studies have also investigated the use of this compound derivatives in treating neurological conditions. For instance, some derivatives have shown promise as allosteric modulators of nicotinic acetylcholine receptors, which are crucial in cognitive functions and neuroprotection .

Agrochemical Applications

Beyond its medicinal uses, this compound is also valuable in agricultural chemistry. It serves as an intermediate in the synthesis of various agrochemicals aimed at improving crop yields and pest resistance . The compound's ability to modify biological pathways in plants makes it a candidate for developing new herbicides and fungicides.

Case Study on Tumor Growth Inhibition

In one notable study involving xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. This study underscores the compound's potential as an effective antitumor agent.

Safety and Toxicity Assessment

Toxicological evaluations indicated that this compound has a favorable safety profile at therapeutic doses. Animal model studies showed no significant adverse effects when administered within recommended dosages.

Mechanism of Action

The mechanism of action of 4,6-Bis(methylthio)pyrimidine depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The methylthio groups enhance its binding affinity to the target sites, thereby modulating the biological activity. The compound can interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₆H₈N₂S₂

- Molecular Weight : 172.27 g/mol

- Synthesis : Common routes involve the reaction of 4,6-dichloropyrimidine with methylthiolate nucleophiles or iterative substitution of methylthio groups via SNAr (nucleophilic aromatic substitution) reactions .

- Applications : Serves as a precursor for pyrimidine-based ligands, bioactive molecules, and optoelectronic materials .

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Variations

Pyrimidine derivatives with methylthio, chloro, or alkoxy substituents exhibit distinct chemical and physical properties. Below is a comparative analysis:

Reactivity and Functionalization

- Electron-Donating vs. Electron-Withdrawing Groups : Methylthio (-SCH₃) is a moderate electron-donating group, activating the pyrimidine ring for electrophilic substitutions. In contrast, chloro (-Cl) and difluoromethoxy (-OCHF₂) groups are electron-withdrawing, reducing reactivity but enhancing stability .

- Substitution Patterns :

Research Findings and Case Studies

Reactivity Insights

- Methylthio groups in position 2 of pyrimidines enhance denitrosation efficiency compared to morpholino or acetamido substituents .

- Difluoromethoxy groups in 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine improve lipophilicity, making it suitable for CNS-targeting drugs .

Biological Activity

4,6-Bis(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of two methylthio groups at the 4 and 6 positions of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C₆H₈N₂S₂. The presence of methylthio groups enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrimidines can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells. The inhibition of DHFR leads to reduced proliferation of tumor cells, making these compounds potential candidates for cancer therapy.

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Effect on Tumor Cells |

|---|---|---|---|

| This compound | Dihydrofolate Reductase | 0.126 | Significant inhibition |

| Similar Pyrimidine Derivative | MDA-MB-231 TNBC | 27.4 | Inhibits cell proliferation |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown potential as an anti-inflammatory agent. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory pathways.

Case Study: Inhibition of COX Enzymes

A study demonstrated that a derivative of this compound significantly inhibited COX-2 activity in vitro, leading to reduced inflammation in animal models. This suggests that modifications in the structure can enhance anti-inflammatory effects.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors involved in disease pathways. The methylthio groups may enhance binding affinity through hydrophobic interactions or by stabilizing enzyme-substrate complexes.

Table 2: Mechanism of Action

| Biological Target | Mechanism |

|---|---|

| Dihydrofolate Reductase | Inhibition of DNA synthesis |

| Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis |

| Matrix Metalloproteinases (MMPs) | Modulation of tumor metastasis |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics; however, toxicity assessments are necessary to establish safety profiles for clinical applications.

Q & A

Q. What are the common synthetic routes for 4,6-Bis(methylthio)pyrimidine, and what factors influence yield optimization?

Basic Research Question

this compound is typically synthesized via nucleophilic substitution or oxidation-displacement reactions. A key method involves treating 4,6-dichloro-2-(methylthio)pyrimidine with benzyl alcohol and sodium hydride to form intermediates like 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine, followed by oxidation and cyanide displacement . Yield optimization requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via dry flash chromatography . Factors affecting yield include reagent stoichiometry, reaction time, and temperature. For example, incomplete chlorination or side reactions during multi-step syntheses can reduce overall yields (e.g., 30% over two steps in trichloropyrimidine synthesis) .

Q. How can chlorination reactions of this compound derivatives be optimized to achieve higher yields in multi-step syntheses?

Advanced Research Question

Chlorination efficiency depends on reagent selection and reaction monitoring. Using N-chlorosuccinimide (NCS) for chlorination of benzyloxy-protected intermediates achieves 95% yield in single-step reactions . However, multi-step procedures suffer from cumulative losses due to intermediate instability. Strategies include:

- Protecting group optimization : Benzyl groups enhance stability but require harsh deprotection (e.g., hydrogenolysis).

- In-situ monitoring : TLC or HPLC tracks reaction progress to minimize over-chlorination .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during chlorination .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

Key techniques include:

- NMR spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., methylthio groups at δ 2.5–2.7 ppm in 1H NMR) . APT NMR distinguishes CH, CH2, and quaternary carbons .

- IR spectroscopy : Strong S=O (1050–1150 cm⁻¹) or C≡N (2200 cm⁻¹) peaks confirm functionalization .

- Mass spectrometry : APCI+ MS validates molecular weight and fragmentation patterns .

- Elemental analysis : Ensures purity (>98% by GC or HPLC) .

Q. What strategies address discrepancies in reaction yields when scaling up synthesis of this compound intermediates?

Advanced Research Question

Yield discrepancies often arise from scaling effects (e.g., inefficient mixing, heat transfer). Mitigation strategies:

- Kinetic studies : Identify rate-limiting steps (e.g., slow chlorination) using small-scale experiments .

- Process intensification : Use flow chemistry for exothermic reactions (e.g., methyl chloride addition in autoclaves) .

- Byproduct analysis : HPLC monitors intermediates (e.g., 5% 2-methylthio-4-methoxy-6-hydroxypyrimidine impurity) to adjust stoichiometry .

Q. How can functionalization of this compound enhance its utility in material science applications?

Advanced Research Question

Functionalization with acrylate or aryl groups improves optical properties. For example:

- High-refractive-index polymers : 4,6-(4,4′-diphenylacrylate)sulfanyl derivatives achieve refractive indices >1.68 .

- Coordination chemistry : Pyrimidine-thioether ligands bind transition metals for catalytic or sensing applications .

Methodology: Suzuki coupling introduces biaryl groups, while Michael addition adds electron-deficient alkenes .

Q. What methodologies evaluate the biological activity of pyrimidine derivatives like this compound in antimicrobial assays?

Advanced Research Question

- MIC assays : Determine minimum inhibitory concentrations against bacteria (e.g., S. aureus) and fungi .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methylthio to sulfonyl) to enhance membrane penetration .

- Cytotoxicity screening : Use MTT assays on mammalian cells to assess selectivity .

Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

Basic Research Question

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact (H315 hazard) .

- Storage : Keep in a -20°C freezer under inert gas (Ar/N2) to prevent oxidation .

- Disposal : Incinerate or treat with oxidizing agents (e.g., KMnO4) to degrade sulfur-containing byproducts .

Q. What reaction mechanisms explain the substitution patterns in this compound during nucleophilic displacement reactions?

Advanced Research Question

- SNAr mechanism : Electron-withdrawing groups (e.g., Cl, CN) activate pyrimidine rings for nucleophilic attack. Methylthio groups act as leaving groups under basic conditions .

- Oxidative displacement : Oxidation of methylthio to methylsulfonyl enhances leaving-group ability, enabling cyanide substitution (e.g., KCN in DMSO) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., chlorination at C5 vs. C4) .

- Molecular docking : Screen derivatives for binding to biological targets (e.g., PI3K/Akt pathway proteins) .

- Retrosynthetic tools : Platforms like Pistachio or Reaxys propose feasible routes using existing reaction templates .

Q. What chromatographic methods are recommended for purifying this compound derivatives?

Basic Research Question

Properties

IUPAC Name |

4,6-bis(methylsulfanyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEXXTHEMNGLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=N1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162866 | |

| Record name | 4,6-Bis(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-90-4 | |

| Record name | 4,6-Bis(methylthio)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608522 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Bis(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-BIS(METHYLTHIO)PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIA01SY75T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.